Cotinine N-α-D-Glucuronide
CAS No.:
Cat. No.: VC0197728
Molecular Formula: C₁₆H₂₀N₂O₇
Molecular Weight: 352.34
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₂₀N₂O₇ |
|---|---|
| Molecular Weight | 352.34 |
Introduction
Chemical Structure and Biosynthesis
Cotinine N-α-D-Glucuronide (C₁₆H₂₀N₂O₇, molecular weight: 352.34 g/mol) is synthesized via the attachment of glucuronic acid to cotinine, a primary nicotine metabolite, at the nitrogen (N-α) position. This reaction is catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B10 and UGT1A4, in the liver . The reaction proceeds through an SN2-like mechanism, where a nucleophilic nitrogen attacks the C1 carbon of glucuronic acid, forming a β-glucuronide bond with inverted stereochemistry .
The compound’s structure includes a pyridinium ring linked to a glucuronic acid moiety, as described by its IUPAC name: (3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate. Its regioselective glucuronidation distinguishes it from other cotinine conjugates, such as the N-β-glucuronide isomer, which is less prevalent in humans .
Metabolic Pathways and Genetic Influences
Cotinine N-α-D-Glucuronide is a terminal metabolite in the nicotine catabolic pathway. Nicotine is first oxidized to cotinine by cytochrome P450 enzymes (CYP2A6), followed by glucuronidation . Ethnic and genetic factors significantly alter this process:
These genetic and ethnic differences underscore the need for personalized approaches in smoking cessation therapies and cancer risk assessment .
Biomarker Applications in Tobacco Exposure Assessment
Cotinine N-α-D-Glucuronide, alongside free cotinine, serves as a reliable biomarker for nicotine intake. Its detection in biological fluids (e.g., urine, saliva) quantifies tobacco exposure and informs public health interventions.
Detection Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures immunoreactive cotinine, but cross-reacts with 3-hydroxycotinine (3HC) and its glucuronide, leading to overestimation .
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity, distinguishing between glucuronide isomers .
Ethnic-Specific Metabolic Profiles
A landmark study comparing nicotine metabolic profiles across five ethnic groups revealed:
| Ethnic Group | Cotinine Glucuronidation Ratio | Interpretation |
|---|---|---|
| African Americans | 0.2–0.3 (vs. 1.0 in Whites) | Reduced metabolic capacity increases cancer risk. |
| Whites | 1.0 (baseline) | Standard reference for glucuronidation efficiency. |
| Asians | 0.5–0.8 | Intermediate glucuronidation rates observed. |
These findings highlight the role of glucuronidation in modulating smoking behavior and carcinogen exposure .
Pharmacokinetic and Excretion Dynamics
The renal excretion of cotinine N-α-D-Glucuronide is influenced by genetic, renal, and environmental factors. Key insights include:
Renal Excretion Kinetics
-
Glomerular Filtration: Primarily excreted via glomerular filtration, with tubular reabsorption contributing to delayed clearance.
-
24-Hour Urine Studies: Serial sampling reveals biphasic excretion patterns, peaking 4–6 hours post-nicotine exposure.
Experimental Designs for Kinetic Studies
| Method | Advantages | Limitations |
|---|---|---|
| Cohort Design | Captures temporal excretion profiles across diverse populations. | Expensive and time-intensive. |
| Stable Isotope Tracers | Distinguishes endogenous vs. exogenous metabolites using deuterated analogs. | Requires specialized synthesis and analytical tools. |
| Pharmacokinetic Modeling | Estimates glomerular filtration rates (GFR) and tubular reabsorption rates. | Assumes linear kinetics, which may not hold for all populations. |
Neurological and Cognitive Effects
Cotinine and its metabolites exhibit neuromodulatory properties, with potential therapeutic implications:
Mechanisms of Action
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Cotinine acts as a positive allosteric modulator of α4β2 nAChRs, enhancing synaptic plasticity and cognitive performance.
-
Neuroprotective Effects: May mitigate age-related cognitive decline by enhancing cholinergic signaling.
Clinical Trials and Challenges
Early-phase trials investigating cotinine’s cognitive-enhancing effects have shown promise, but challenges persist:
-
Dose Optimization: Balancing efficacy with potential cardiovascular side effects.
-
Metabolic Variability: Genetic polymorphisms (e.g., UGT2B10) alter systemic exposure, complicating dosing regimens .
Challenges in Research and Synthesis
Analytical Challenges
Synthetic Challenges
The synthesis of isotopically labeled cotinine N-α-D-Glucuronide requires:
-
Enzymatic Glucuronidation: Recombinant UGT2B10/UGT1A4 enzymes ensure regioselective N-α conjugation .
-
Purification: Preparative HPLC with charged aerosol detection (CAD) isolates products from unreacted precursors.
-
Characterization: High-resolution MS/MS and NMR confirm structural integrity.
Case Studies and Population-Specific Insights
Ethnic Variability in Nicotine Metabolism
A study analyzing five ethnic groups revealed stark differences in glucuronidation efficiency, with African Americans exhibiting the lowest cotinine glucuronidation ratios. This variability informs targeted public health strategies, such as:
-
Tailored Cessation Therapies: Adjusting nicotine replacement therapy (NRT) doses based on UGT2B10 genotypes.
-
Cancer Risk Assessment: Incorporating glucuronidation profiles into lung cancer screening algorithms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume